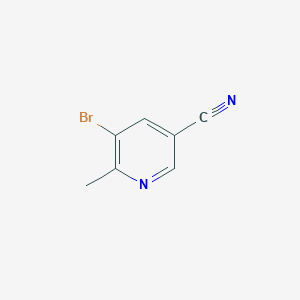

5-Bromo-6-methylnicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c1-5-7(8)2-6(3-9)4-10-5/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHOGSPXHOJZDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256792-16-1 | |

| Record name | 5-bromo-6-methylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 6 Methylnicotinonitrile and Its Key Precursors

Strategic Approaches to Pyridine (B92270) Core Functionalization

The targeted synthesis of 5-Bromo-6-methylnicotinonitrile relies on the precise introduction of its constituent functional groups onto a pyridine ring. This involves carefully planned halogenation, methylation, and cyanation reactions.

Halogenation Routes for Bromine Introduction

The introduction of a bromine atom at the 5-position of the pyridine ring is a critical step. Electrophilic bromination is a common method. For instance, the bromination of a 6-methylnicotinic acid derivative can be achieved using bromine in acetic acid. This reaction directly installs the bromo group at the desired position. Another approach involves the bromination of a precursor like 6-methyluracil, where elemental bromine or potassium bromide can be used as the halogenating agent in the presence of an oxidizing agent. researchgate.net The choice of brominating agent and reaction conditions is crucial to ensure regioselectivity and high yield.

One documented procedure for a related compound, methyl 5-bromo-6-hydroxynicotinate, involves suspending methyl 6-hydroxynicotinate in acetic acid and adding bromine dropwise. The reaction is then heated to facilitate the substitution. chemicalbook.com Similarly, the synthesis of 5-bromoisoquinoline (B27571) utilizes N-bromosuccinimide in sulfuric acid, where careful temperature control is essential to favor the formation of the desired isomer. orgsyn.org

Directed Methyl Group Installation

The installation of the methyl group at the 6-position of the pyridine ring can be accomplished through various methods. One common strategy is to start with a precursor that already contains the methyl group, such as 2-methylpyridine (B31789) derivatives. For example, 3-Bromo-2-methylpyridine is a commercially available starting material that can be further functionalized. sigmaaldrich.commedchemexpress.com Alternatively, methylation can be achieved through reactions such as the one described for 5-bromo-6-chloropyridin-3-ol, where methyl iodide is used in the presence of a base like potassium carbonate in a solvent like DMF.

Nitrile Group Formation and Modification

The nitrile group is a key functionality of the target molecule. It can be introduced through several synthetic transformations. A widely used method is the Sandmeyer reaction, where an amino group is converted to a nitrile via a diazonium salt intermediate. Another common approach is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide using a copper(I) cyanide reagent. organic-chemistry.org This method is effective for converting a bromo-substituted pyridine to the corresponding nitrile.

Modern palladium-catalyzed cyanation reactions have also emerged as powerful tools. mit.edu These methods often utilize zinc cyanide or other cyanide sources in the presence of a palladium catalyst and a suitable ligand, offering mild reaction conditions and broad substrate scope. mit.edu The dehydration of an aldoxime or an amide is another route to form a nitrile group. For instance, 3-bromo-2-pyridylcarboxaldehyde oxime can be dehydrated using reagents like acetic anhydride (B1165640) or a phosphorus oxychloride/pyridine system to yield 3-Bromo-2-cyanopyridine. guidechem.com

Classical Synthetic Routes to this compound

The synthesis of this compound often involves multi-step sequences that combine the aforementioned functionalization strategies.

Multi-step Synthesis Sequences

A plausible multi-step synthesis could start from a readily available substituted pyridine. For example, one could envision a sequence starting from a 6-methylnicotinic acid derivative. The synthesis would involve bromination at the 5-position, followed by conversion of the carboxylic acid to a nitrile. This conversion could proceed through an amide intermediate which is then dehydrated.

Another potential route could begin with a pre-functionalized pyridine, such as 5-bromo-6-hydroxynicotinonitrile. bldpharm.com Although the direct synthesis of this precursor is not detailed in the provided information, its existence suggests a pathway where the hydroxyl group is subsequently converted to a methyl group, or the precursor itself is derived from a methylated starting material.

Precursor Derivatization and Transformation

The derivatization of key precursors is fundamental to the synthesis of this compound. For instance, 5-Bromo-6-hydroxynicotinic acid can be converted to 5-Bromo-6-chloronicotinic acid using phosphorus oxychloride and a chloride source. chemicalbook.com This chloro derivative can then potentially undergo further transformations.

Similarly, methyl 5-bromo-6-hydroxynicotinate serves as a valuable intermediate. chemicalbook.comchemicalbook.comscbt.comchemicalbook.com The hydroxyl group can be converted to other functionalities, and the ester group can be hydrolyzed and then converted to a nitrile. The transformation of a hydroxyl group on the pyridine ring can sometimes be challenging and may require specific reagents to avoid side reactions.

The following table summarizes some of the key precursors and their properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1256792-16-1 | C7H5BrN2 | 197.03 |

| 5-Bromonicotinonitrile | 35590-37-5 | C6H3BrN2 | 183.01 nih.govvwr.com |

| 3-Bromo-2-methylpyridine | 38749-79-0 | C6H6BrN | 172.02 sigmaaldrich.com |

| 3-Bromo-2-cyanopyridine | 55758-02-6 | C6H3BrN2 | 183.01 guidechem.com |

| Methyl 5-bromo-6-hydroxynicotinate | 381247-99-0 | C7H6BrNO3 | 232.03 chemicalbook.comchemicalbook.comchemicalbook.com |

| 5-Bromo-6-chloronicotinic acid | 29241-62-1 | C6H3BrClNO2 | 236.45 chemicalbook.com |

| Methyl 5-bromo-6-methoxynicotinate | 93349-99-6 | C8H8BrNO3 | 246.06 synquestlabs.com |

| 5-Bromo-6-methyl-3-nitropyridin-2-amine | 68957-50-6 | C6H6BrN3O2 | 232.04 |

| 5-Bromoisoquinoline | 34784-04-8 | C9H6BrN | 208.06 |

The table below outlines a selection of synthetic reactions and their corresponding product yields found in the literature for related compounds, illustrating the efficiency of various synthetic methodologies.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| Methyl 6-hydroxynicotinate | Bromine, Acetic Acid | Methyl 5-bromo-6-hydroxynicotinate | 100 | chemicalbook.com |

| 5-Bromo-6-hydroxynicotinic acid | Tetramethylammonium chloride, Phosphorus oxychloride | 5-Bromo-6-chloronicotinic acid | 97 | chemicalbook.com |

| Isoquinoline | N-Bromosuccinimide, Sulfuric Acid | 5-Bromoisoquinoline | 47-49 | orgsyn.org |

| 6-methyluracil | Bromine, Water | 5-bromo-6-methyluracil | 92 | researchgate.net |

Advanced and Sustainable Synthetic Techniques

Modern organic synthesis is increasingly focused on the development of methodologies that are not only efficient but also environmentally benign. For the preparation of this compound, this translates to the adoption of catalytic processes, continuous flow technologies, and adherence to the principles of green chemistry.

Catalytic Synthesis Methods

Catalysis plays a pivotal role in the synthesis of functionalized pyridines and nicotinonitriles, offering pathways with higher atom economy and reduced waste. While specific catalytic syntheses for this compound are not extensively documented in publicly available literature, general catalytic methods for nicotinonitrile synthesis can be extrapolated.

One promising approach involves the use of nanomagnetic metal-organic frameworks (MOFs) as catalysts. For instance, a novel nanomagnetic MOF, Fe3O4@MIL-53(Al)-N(CH2PO3)2, has been successfully employed in the synthesis of various nicotinonitrile derivatives. nih.gov This catalyst facilitates a one-pot reaction between an aldehyde, a ketone, and ammonium (B1175870) acetate, demonstrating high efficiency and ease of separation due to its magnetic properties. nih.gov The application of such a catalyst to the synthesis of this compound could proceed via a multi-component reaction involving a brominated precursor.

The following table summarizes the catalytic synthesis of nicotinonitrile derivatives, which could be analogous to the synthesis of this compound.

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Fe3O4@MIL-53(Al)-N(CH2PO3)2 | Benzaldehyde (B42025), Acetophenone, Ammonium Acetate | 2-methyl-4,6-diphenylnicotinonitrile | 95 | nih.gov |

| Fe3O4@MIL-53(Al)-N(CH2PO3)2 | 4-Chlorobenzaldehyde, Acetophenone, Ammonium Acetate | 4-(4-chlorophenyl)-2-methyl-6-phenylnicotinonitrile | 92 | nih.gov |

| Iodine | Benzylidenemalononitriles, Ethyl glycinate (B8599266) hydrochloride | 5-amino-1H-pyrrole-2-carboxylates | - | nih.gov |

Continuous Flow Synthesis Approaches

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.comnih.goveuropa.eunih.gov These benefits are particularly relevant for the synthesis of pharmaceutical intermediates like this compound.

The application of flow chemistry to pyridine synthesis has been demonstrated in various contexts. For instance, the Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with an ethynyl (B1212043) carbonyl compound, has been successfully adapted to a continuous flow microwave reactor. beilstein-journals.org This method allows for a one-step synthesis of trisubstituted pyridines with complete regiocontrol, avoiding the isolation of intermediates. beilstein-journals.org A similar strategy could be envisioned for this compound, potentially starting from a brominated enamine or ethynyl ketone precursor.

Furthermore, flow chemistry enables the safe handling of hazardous reagents and unstable intermediates by generating them in situ and immediately consuming them. nih.gov This is particularly advantageous for bromination reactions, which often involve toxic and corrosive reagents like bromine. A flow process could involve the in situ generation of the brominating agent, which would then react with a suitable precursor to yield this compound.

The table below illustrates the efficiency gains of flow synthesis compared to batch methods for related heterocyclic compounds.

| Reaction | Synthesis Method | Reaction Time | Yield (%) | Reference |

| Bohlmann-Rahtz Pyridine Synthesis | Batch | - | - | beilstein-journals.org |

| Bohlmann-Rahtz Pyridine Synthesis | Continuous Flow (Microwave) | Minutes | Good | beilstein-journals.org |

| Synthesis of Rufinamide (anticonvulsant) | Continuous Flow | 3.7 - 11 min (per step) | 88 (overall) | mdpi.com |

| Synthesis of Aplysamine 6 (marine natural product) | Batch | - | 27 (overall) | nih.gov |

| Synthesis of Aplysamine 6 (marine natural product) | Continuous Flow (Microwave) | - | 46 (overall) | nih.gov |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are integral to the development of modern synthetic routes for this compound. rasayanjournal.co.inresearchgate.netnih.gov These principles advocate for the use of safer solvents, the reduction of waste, and the design of energy-efficient processes.

Key green chemistry approaches applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally friendly alternatives such as water, ethanol, or ionic liquids. rasayanjournal.co.in

Catalysis: Employing catalysts to enable reactions with higher atom economy and to reduce the need for stoichiometric reagents. ijpsonline.comrsc.orgrasayanjournal.co.in

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Waste Reduction: Designing synthetic pathways that minimize the formation of byproducts and facilitate the recycling of catalysts and solvents. rasayanjournal.co.in

Regioselectivity and Stereochemical Control in Synthesis

The precise placement of the bromo and methyl substituents on the pyridine ring is crucial for the identity and function of this compound. Therefore, controlling regioselectivity and stereochemistry during its synthesis is of paramount importance.

Regioselectivity in the Synthesis of this compound

The bromination of the pyridine ring is a key step where regioselectivity must be controlled. The electron-withdrawing nature of the nitrile group and the electron-donating effect of the methyl group on the pyridine ring will direct the position of bromination. Electrophilic aromatic substitution on pyridine itself is generally difficult and often requires harsh conditions. However, the presence of activating groups can facilitate the reaction and direct the incoming electrophile.

For a precursor like 6-methylnicotinonitrile, electrophilic bromination would be expected to occur at the 5-position, which is ortho to the activating methyl group and meta to the deactivating nitrile group. The use of specific brominating agents and reaction conditions can further enhance this selectivity. For example, N-bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine. mdpi.com The regioselective bromination of pyridine N-oxides followed by deoxygenation is another established strategy to control the position of halogenation on the pyridine ring. tcichemicals.comresearchgate.net

The following table presents examples of regioselective bromination of substituted aromatic compounds.

| Substrate | Brominating Agent | Product(s) (Regioselectivity) | Reference |

| 3-Hydroxybenzonitrile | Br2 | 2-Bromo-5-hydroxybenzonitrile (73%), 2-Bromo-3-hydroxybenzonitrile (18%) | mdpi.com |

| Fused Pyridine N-Oxides | p-Ts2O, TBABr | C2-brominated fused pyridines (high regioselectivity) | tcichemicals.com |

| 1-Methylcyclohexene | NBS, H2O | Bromohydrin with specific regiochemistry |

Stereochemical Control in the Synthesis of this compound

While this compound itself is an achiral molecule, stereochemical control can become a critical factor if chiral precursors are used or if subsequent transformations introduce chiral centers. For instance, if the synthesis involves the dearomatization of the pyridine ring, the creation of stereocenters would necessitate the use of stereoselective methods.

Asymmetric catalysis, employing chiral ligands or organocatalysts, is a powerful tool for controlling stereochemistry. mdpi.comacs.orgnih.gov For example, the asymmetric dearomatization of pyridines to produce chiral piperidines has been achieved with high enantioselectivity using a combination of chemical synthesis and biocatalysis. acs.org While not directly applicable to the synthesis of the aromatic this compound, these principles would be essential if a chiral derivative were the target.

The table below provides examples of reactions where stereochemical control is a key aspect.

| Reaction | Catalyst/Method | Product Stereochemistry | Reference |

| Asymmetric Dearomatization of Activated Pyridines | Amine oxidase/ene imine reductase cascade | Stereo-defined 3- and 3,4-substituted piperidines (high ee) | acs.org |

| Asymmetric Alkynylation of Pyridine Derivatives | Transition-metal catalyst with chiral ligands | Chiral 1,2,3- and 1,3,4-trisubstituted dihydropyridines | mdpi.com |

| Complexation of Diastereomeric Ligands | (S,S)- and (R,S)-podand ligands with Ag+ | Diastereomeric complexes with different stabilities | nih.gov |

Advanced Spectroscopic and Structural Elucidation Studies of 5 Bromo 6 Methylnicotinonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 5-bromo-6-methylnicotinonitrile provides information on the arrangement of protons within the molecule. The aromatic region of the spectrum is expected to show two distinct signals corresponding to the two protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electronic effects of the bromine, methyl, and cyano substituents. Additionally, a signal corresponding to the methyl group protons will be observed in the upfield region of the spectrum.

¹H NMR Data Table for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.78 | d | 1H | H-2 |

| 8.13 | d | 1H | H-4 |

| 2.73 | s | 3H | CH₃ |

This is a representative table based on typical chemical shifts for similar structures and may not reflect experimentally verified data.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the attached functional groups. For instance, the carbon atom of the cyano group will appear at a characteristic downfield shift.

¹³C NMR Data Table for this compound

| Chemical Shift (ppm) | Assignment |

| 161.4 | C-6 |

| 154.0 | C-2 |

| 143.1 | C-4 |

| 120.5 | C-5 |

| 116.7 | CN |

| 108.9 | C-3 |

| 24.9 | CH₃ |

This is a representative table based on typical chemical shifts for similar structures and may not reflect experimentally verified data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecule. For this compound, a COSY spectrum would show a correlation between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. The HSQC spectrum would allow for the direct assignment of the protonated carbons in the pyridine ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. The HMBC spectrum is crucial for identifying the quaternary carbons (those without attached protons), such as the carbons of the cyano group and the carbons bearing the bromo and methyl substituents, by observing their long-range couplings to the protons.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (HRMS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide a very accurate mass measurement, which helps to confirm the molecular formula. The molecular formula for this compound is C₇H₅BrN₂. arkpharmtech.com The expected molecular weight is approximately 197.03 g/mol . arkpharmtech.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is useful for analyzing complex mixtures and can also be used to obtain the mass spectrum of a pure compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for the ⁷⁹Br and ⁸¹Br isotopes) would be observed for the molecular ion and any bromine-containing fragments.

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A sharp, intense band around 2230-2210 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. The C-H stretching vibrations of the aromatic ring and the methyl group would appear in the region of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum, often below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C≡N stretching vibration is also typically strong in the Raman spectrum. The symmetric breathing vibrations of the pyridine ring are often prominent in Raman spectra and can provide valuable structural information.

Solid-State Structural Characterization

X-ray Crystallography for Molecular Geometry and Crystal Packing

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), we can hypothesize the key molecular geometry and crystal packing features based on the analysis of closely related substituted pyridines.

A crystallographic study would provide accurate measurements of bond lengths, bond angles, and torsion angles. It is anticipated that the pyridine ring would exhibit a largely planar geometry. The C-Br bond length would be a key parameter, influenced by the electronic effects of the other substituents. The presence of the methyl group at the 6-position and the cyano group at the 3-position would likely induce minor distortions in the pyridine ring's bond angles from ideal hexagonal geometry.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| C-Br Bond Length | ~1.85 - 1.90 Å |

| C-CN Bond Length | ~1.44 - 1.46 Å |

| C-CH₃ Bond Length | ~1.50 - 1.53 Å |

| Pyridine Ring | Planar with minor deviations |

| Intermolecular Interactions | Halogen bonding, C-H···N, π-π stacking |

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is an essential technique for the analysis of polycrystalline materials. It is particularly valuable for identifying different crystalline forms, or polymorphs, of a compound. Polymorphism is a critical consideration in the pharmaceutical and materials sciences as different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability.

For this compound, a PXRD analysis would serve several purposes. Firstly, it would provide a characteristic diffraction pattern that can be used for routine identification and phase purity assessment of synthesized batches. Each peak in the diffractogram corresponds to a specific set of lattice planes, as defined by Bragg's Law.

Secondly, a systematic study of crystallization under various conditions (e.g., different solvents, temperatures, and cooling rates) coupled with PXRD analysis could reveal the existence of multiple polymorphs. Each polymorph would produce a unique PXRD pattern. The identification and characterization of different polymorphic forms are crucial for ensuring the consistency and performance of the material. Should different polymorphs be discovered, further analysis using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would be necessary to determine their relative thermal stabilities and interconversion pathways.

Advanced Spectroscopic Methodologies for Conformational and Electronic Structure Studies

Beyond the solid-state structure, understanding the conformational flexibility and electronic landscape of this compound is vital. Advanced spectroscopic techniques, often in conjunction with computational chemistry, provide deep insights into these aspects.

The conformational landscape of this compound is likely to be relatively simple due to the rigid nature of the pyridine ring. The primary conformational freedom would involve the rotation of the methyl group. While this rotation has a low energy barrier, its preferred orientation could be influenced by subtle steric and electronic interactions with the adjacent bromine atom.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 6 Methylnicotinonitrile

Reactions at the Bromine Atom

The bromine atom attached to the pyridine (B92270) ring is a key site for functionalization, primarily through substitution and coupling reactions.

Nucleophilic Substitution Reactions

The bromine atom on the electron-deficient pyridine ring is susceptible to replacement by various nucleophiles. smolecule.com These reactions, known as nucleophilic aromatic substitution (SNAr), are a common strategy for introducing diverse functional groups onto the pyridine core. libretexts.org The process typically involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a Meisenheimer complex, which then expels the bromide ion to yield the substituted product. The stereochemical outcome of such reactions often proceeds with an inversion of configuration if the carbon atom were a chiral center. libretexts.org

Examples of nucleophiles that can displace the bromine include amines, alkoxides, and thiolates, leading to the corresponding amino, alkoxy, and thioether derivatives. For instance, reaction with methylamine (B109427) can yield 5-Bromo-6-(methylamino)nicotinonitrile. bldpharm.com Similarly, reaction with dimethylamine (B145610) can produce 5-Bromo-6-(dimethylamino)nicotinonitrile. bldpharm.com

Table 1: Examples of Nucleophilic Substitution Products

| Nucleophile | Product |

|---|---|

| Methylamine | 5-Bromo-6-(methylamino)nicotinonitrile |

| Dimethylamine | 5-Bromo-6-(dimethylamino)nicotinonitrile |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine atom of 5-Bromo-6-methylnicotinonitrile serves as an excellent handle for such transformations. lmaleidykla.ltresearchgate.net

The Suzuki-Miyaura coupling involves the reaction of the bromo-compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org This reaction is widely used to form biaryl structures and is valued for its mild reaction conditions and tolerance of various functional groups. lmaleidykla.ltnih.gov The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Sonogashira coupling provides a method for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. nanochemres.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nanochemres.org It is a highly effective method for the synthesis of aryl-alkynes. researchgate.net

Table 2: Common Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Resulting Bond |

|---|---|---|

| Suzuki-Miyaura | Organoboron reagent (e.g., boronic acid) | C-C (Aryl-Aryl) |

| Sonogashira | Terminal alkyne | C-C (Aryl-Alkynyl) |

Reductive Debromination

The bromine atom can be removed and replaced with a hydrogen atom through a process called reductive debromination. This reaction can be achieved using various reducing agents.

Reactivity of the Nitrile Group

The nitrile (cyano) group is another key functional group in this compound, offering pathways to other important nitrogen-containing functionalities.

Hydrolysis and Amidation Reactions

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org In acidic hydrolysis, the nitrile nitrogen is first protonated, increasing the electrophilicity of the carbon atom, which is then attacked by water. libretexts.org A series of proton transfers and resonance leads to a protonated amide, which is then further hydrolyzed to the carboxylic acid. libretexts.org Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon, and subsequent protonation and tautomerization form an amide, which is then hydrolyzed to the carboxylic acid. libretexts.org

Partial hydrolysis of the nitrile group can lead to the formation of an amide. This transformation can sometimes be achieved by using milder reaction conditions or specific catalysts.

Reduction to Amines

The nitrile group can be reduced to a primary amine. youtube.com This is a valuable transformation for introducing an aminomethyl group. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. youtube.com The reaction with LiAlH₄ involves the nucleophilic addition of hydride to the nitrile carbon, followed by a second addition to the resulting imine intermediate to form a dianion, which is then protonated upon workup to yield the primary amine. libretexts.org Industrially, catalytic hydrogenation with hydrogen gas over a metal catalyst is often preferred due to its lower cost. youtube.com Other reducing agents like ammonia (B1221849) borane (B79455) have also been shown to be effective. organic-chemistry.org

Cycloaddition Reactions Involving Nitrile (e.g., [3+2] cycloaddition to form heterocycles)

The nitrile group in this compound can participate in cycloaddition reactions, most notably [3+2] cycloadditions, which are a powerful tool for the synthesis of five-membered heterocycles. A prime example of this reactivity is the formation of tetrazoles through the reaction of the nitrile with an azide (B81097), a type of Huisgen 1,3-dipolar cycloaddition. wikipedia.orgorganic-chemistry.org

The reaction involves the 1,3-dipole, in this case, the azide ion (N₃⁻), reacting with the dipolarophile, the nitrile group (C≡N), to form a five-membered heterocyclic ring. nih.gov This reaction is often facilitated by a catalyst, such as zinc salts or Lewis acids, which activate the nitrile group towards nucleophilic attack by the azide. nih.gov

A plausible reaction for this compound would be its conversion to 5-(5-bromo-6-methylpyridin-3-yl)-1H-tetrazole upon treatment with sodium azide (NaN₃) and a suitable catalyst, such as zinc bromide (ZnBr₂). nih.gov

Table 1: Proposed [3+2] Cycloaddition Reaction of this compound

| Reactant | Reagent | Catalyst | Product |

| This compound | Sodium Azide (NaN₃) | Zinc Bromide (ZnBr₂) | 5-(5-bromo-6-methylpyridin-3-yl)-1H-tetrazole |

The mechanism of this reaction is believed to be a concerted process where the two new sigma bonds are formed simultaneously, or a stepwise process involving a vinyl cation intermediate, depending on the specific reactants and conditions. Frontier Molecular Orbital (FMO) theory is often used to explain the regioselectivity and reactivity of such cycloadditions. mdpi.com

Reactions at the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound makes it a site for electrophilic attack. However, the pyridine nitrogen is also a known Lewis base and can readily form complexes with Lewis acids. For instance, in reactions like the Friedel-Crafts acylation, the aluminum chloride catalyst forms a complex with the pyridine nitrogen, which deactivates the ring towards electrophilic substitution. sciencemadness.org

A common reaction involving the pyridine nitrogen is N-oxidation. Treatment of pyridine derivatives with oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) can lead to the formation of the corresponding pyridine N-oxide. For this compound, this would result in the formation of this compound N-oxide. The formation of the N-oxide can significantly alter the reactivity of the pyridine ring, often facilitating nucleophilic substitution at the 2- and 4-positions.

Alkylation at the pyridine nitrogen is another possibility. Reaction with alkyl halides can lead to the formation of quaternary pyridinium (B92312) salts. For example, reaction with methyl iodide would yield N-methyl-5-bromo-6-methylnicotinonitrilium iodide.

Reactions at the Methyl Group

The methyl group attached to the pyridine ring exhibits its own characteristic reactivity, primarily involving the acidity of its alpha-protons and its susceptibility to oxidation.

Alpha-Proton Reactivity

The protons on the carbon atom adjacent to the pyridine ring (alpha-protons) are acidic due to the electron-withdrawing nature of the pyridine ring. This acidity can be exploited in various reactions.

One such reaction is alpha-halogenation. In the presence of a base and a halogen source (e.g., N-bromosuccinimide, NBS), the methyl group can be halogenated. libretexts.orgyoutube.com The reaction proceeds through the formation of an enolate or a related carbanionic intermediate, which then attacks the electrophilic halogen. youtube.comlibretexts.org The electron-withdrawing bromo and cyano groups on the pyridine ring would further enhance the acidity of these alpha-protons, facilitating the halogenation.

Condensation reactions are also possible. The acidic alpha-protons allow the methyl group to act as a nucleophile in aldol-type or Knoevenagel condensations with aldehydes or ketones in the presence of a suitable base. cas.cz For instance, reaction with benzaldehyde (B42025) could yield a styryl-substituted pyridine derivative.

Oxidation Reactions

The methyl group can be oxidized to a carboxylic acid group. This is a common transformation for methyl-substituted pyridines and is typically achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). mdpi.com The oxidation of this compound would yield 5-bromo-3-cyanopyridine-6-carboxylic acid. This transformation is valuable for introducing a carboxylic acid functionality, which can then be used for further synthetic modifications.

Elucidation of Reaction Mechanisms

Understanding the detailed mechanistic pathways of these reactions is crucial for controlling reaction outcomes and designing new synthetic routes.

Detailed Mechanistic Pathways

[3+2] Cycloaddition: The mechanism of the [3+2] cycloaddition of an azide to a nitrile is generally considered to be a concerted pericyclic process, as predicted by the Woodward-Hoffmann rules. However, depending on the electronic nature of the substituents on both the nitrile and the azide, a stepwise mechanism involving a zwitterionic intermediate cannot be ruled out. mdpi.com Computational studies, such as those employing Density Functional Theory (DFT), can provide insights into the transition state geometries and activation energies, helping to distinguish between these pathways. mdpi.com

Alpha-Halogenation: The mechanism of alpha-halogenation of the methyl group under basic conditions involves the initial deprotonation of an alpha-proton by a base to form a carbanion. This carbanion is stabilized by resonance with the pyridine ring. The carbanion then acts as a nucleophile, attacking a molecule of the halogen (e.g., Br₂) to form the halogenated product and a halide ion. libretexts.orgyoutube.com

Oxidation of the Methyl Group: The oxidation of the methyl group to a carboxylic acid with potassium permanganate is a complex process involving multiple steps. It is believed to proceed through a series of intermediate oxidation states, including an alcohol and an aldehyde, which are further oxidized to the carboxylic acid under the strong oxidizing conditions. The reaction is typically carried out in a basic or neutral aqueous solution, and the initial step is likely the abstraction of a hydrogen atom from the methyl group by the permanganate ion.

Kinetic Studies of Key Transformations

While comprehensive kinetic data for every conceivable reaction of this compound is not extensively documented in publicly available literature, the principles of its reactivity can be understood by examining studies of analogous structures, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

One of the most important transformations for aryl bromides like this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds. The generally accepted mechanism for this reaction involves a catalytic cycle with a palladium catalyst. Kinetic studies on similar bromopyridine substrates reveal that the rate-determining step can vary depending on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

For instance, in the Buchwald-Hartwig amination, another key palladium-catalyzed cross-coupling reaction, kinetic studies on related aryl bromides have shown that the reaction can be first-order in the aryl bromide and the catalyst, while the order with respect to the amine and base can vary. The presence of an induction period is sometimes observed, which can be attributed to the slow activation of the palladium precatalyst to its active catalytic form.

The rate of nucleophilic aromatic substitution (SNAr) reactions, where the bromide is displaced by a nucleophile, is highly dependent on the electronic nature of the pyridine ring and the strength of the incoming nucleophile. The presence of the electron-withdrawing nitrile group (-CN) ortho to the bromine atom in this compound is expected to activate the ring towards nucleophilic attack. Kinetic studies of related electron-deficient aromatic systems show that the reaction often follows second-order kinetics, being first-order in both the aromatic substrate and the nucleophile.

A hypothetical kinetic study for the amination of this compound could involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). By varying the concentrations of the reactants and catalyst, the reaction orders could be determined, and a rate law could be established.

Table 1: Hypothetical Kinetic Data for a Transformation of this compound

| Experiment | Initial [this compound] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |

Intermediate Characterization in Reaction Pathways

The direct observation and characterization of reaction intermediates are paramount for elucidating reaction mechanisms. While stable, isolable intermediates are rare, modern spectroscopic techniques and computational studies provide significant insights into their transient existence.

In the context of palladium-catalyzed cross-coupling reactions of this compound, several key intermediates are proposed. Following the oxidative addition of the C-Br bond to a Pd(0) complex, a Pd(II) intermediate is formed. Subsequent steps involve transmetalation with a boronic acid (in Suzuki coupling) or coordination and deprotonation of an amine (in Buchwald-Hartwig amination), leading to further Pd(II) intermediates before the final reductive elimination step that forms the product and regenerates the Pd(0) catalyst.

For other bromopyridines, researchers have successfully used techniques like NMR spectroscopy to identify transient intermediates in the transmetalation step of the Suzuki-Miyaura reaction. uab.cat These studies have characterized complexes where the boronic acid or a derivative coordinates to the palladium center. uab.cat While no specific studies have reported the isolation or direct spectroscopic observation of such intermediates for this compound itself, these findings for analogous systems provide a strong basis for the likely intermediates in its cross-coupling reactions.

In nucleophilic aromatic substitution (SNAr) reactions, the key intermediate is the Meisenheimer complex. This is a negatively charged species formed by the addition of the nucleophile to the aromatic ring. The electron-withdrawing nitrile group in this compound would help to stabilize such an intermediate. Meisenheimer complexes of other electron-deficient arenes have been characterized by NMR and UV-Vis spectroscopy. researchgate.net Their formation is often indicated by the appearance of a distinct color. Although no specific characterization of a Meisenheimer complex derived from this compound has been reported, its formation is a highly plausible step in its SNAr reactions.

Table 2: Key Intermediates in Transformations of this compound

| Reaction Type | Key Intermediate | Method of Characterization (in analogous systems) |

| Suzuki-Miyaura Coupling | Oxidative Addition Complex (Pd(II)-aryl) | NMR, X-ray Crystallography |

| Transmetalation Intermediate | NMR Spectroscopy uab.cat | |

| Buchwald-Hartwig Amination | Palladium Amido Complex | NMR, X-ray Crystallography |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | NMR, UV-Vis Spectroscopy researchgate.net |

Computational and Theoretical Chemistry of 5 Bromo 6 Methylnicotinonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 5-Bromo-6-methylnicotinonitrile at the atomic and molecular level.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and optimized geometry of molecules. For compounds similar to this compound, DFT calculations, often employing the B3LYP functional with basis sets like 6-311++G(d,p), are utilized to determine key structural parameters. mdpi.comresearchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

For instance, in a related brominated pyridine (B92270) derivative, DFT calculations have been used to determine the optimized molecular geometry. researchgate.net Such studies reveal the planarity or non-planarity of the pyridine ring and the orientation of its substituents. The electronic properties and chemical activity are further investigated through analyses like the molecular electrostatic potential surface and natural bond orbital analysis. researchgate.net

Table 1: Representative Calculated Geometric Parameters for a Substituted Pyridine Ring (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C | 1.39 - 1.41 | - |

| C-N | 1.33 - 1.34 | - |

| C-Br | 1.88 - 1.90 | - |

| C-C-N | - | 122 - 124 |

| C-C-C | - | 118 - 120 |

| C-C-Br | - | 119 - 121 |

Note: This table is illustrative and based on typical values for similar structures. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com

The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. For various pyridine derivatives, FMO analysis has been used to evaluate their reactivity. nih.gov The distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for nucleophilic and electrophilic attack. researchgate.net For large molecules, the concept of frontier molecular orbitalets (FMOLs) has been developed to better localize reactive regions. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These values are representative for similar aromatic nitriles and would need to be calculated specifically for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Thermodynamic and Kinetic Studies of Reactions using Computational Methods

Computational methods are instrumental in studying the thermodynamics and kinetics of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to determine reaction enthalpies, activation energies, and reaction rates. For instance, DFT calculations can be employed to model reaction pathways, such as those involved in the synthesis or further derivatization of this compound. While specific studies on this compound were not found, the general methodology is widely applied in organic chemistry to understand reaction mechanisms and predict outcomes. wikipedia.org

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. These models often use descriptors derived from computational chemistry, such as electronic parameters (e.g., HOMO/LUMO energies, atomic charges) and steric parameters, to predict the reactivity of new compounds. For a series of related nicotinonitrile derivatives, a QSRR model could be developed to predict their reaction rates or equilibrium constants for a specific chemical transformation. This approach is particularly useful in the rational design of molecules with desired reactivity profiles.

Computational Spectroscopy (e.g., NMR and UV-Vis Prediction)

Computational methods are frequently used to predict spectroscopic properties, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. researchgate.netnih.gov These theoretical predictions, when compared with experimental data, can confirm the proposed structure of this compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra (UV-Vis). mdpi.com These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic transitions occurring within the molecule. mdpi.comnih.gov

Table 3: Representative Predicted Spectroscopic Data (Illustrative)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (ppm) | 110 - 150 (for aromatic carbons) |

| ¹H NMR | Chemical Shift (ppm) | 2.5 - 2.7 (for methyl protons), 7.5 - 8.5 (for aromatic protons) |

| UV-Vis | λmax (nm) | 250 - 280 |

Note: These are typical ranges for similar compounds and would require specific calculations for this compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Organic Molecules

The reactivity of 5-Bromo-6-methylnicotinonitrile makes it an attractive starting material for the synthesis of a variety of organic compounds, particularly those containing heterocyclic scaffolds.

The bromine atom at the 5-position of the pyridine (B92270) ring is a key functional group that enables the synthesis of a multitude of heterocyclic derivatives through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are instrumental in forming new carbon-carbon bonds. mit.eduorganic-chemistry.orgyoutube.com For instance, the reaction of 5-bromonicotinonitriles with organoboron reagents can introduce aryl or other organic moieties at the 5-position, leading to a diverse range of substituted nicotinonitrile derivatives. mit.edu

Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amino groups. wikipedia.orglibretexts.orgnumberanalytics.comorganic-chemistry.org This reaction is crucial for the synthesis of amino-substituted pyridines, which are prevalent in many biologically active compounds. wikipedia.orglibretexts.orgnumberanalytics.comorganic-chemistry.org The nitrile group can also undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, further expanding the range of accessible heterocyclic structures.

The following table summarizes potential transformations of this compound into other heterocyclic systems based on established synthetic methodologies for related compounds.

| Starting Material | Reagent/Catalyst | Reaction Type | Product Class |

| This compound | Arylboronic acid / Pd catalyst | Suzuki-Miyaura Coupling | 5-Aryl-6-methylnicotinonitriles |

| This compound | Amine / Pd catalyst | Buchwald-Hartwig Amination | 5-Amino-6-methylnicotinonitriles |

| This compound | Phenol / Base | Nucleophilic Aromatic Substitution | 5-Phenoxy-6-methylnicotinonitriles |

This table presents plausible synthetic routes based on the known reactivity of similar bromo-substituted pyridines.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. scirp.org While specific examples detailing the use of this compound in MCRs are not extensively documented, its structural motifs suggest its potential as a valuable intermediate. For instance, the nitrile group could participate in reactions like the Gewald or Biginelli reactions under appropriate conditions, leading to the formation of fused heterocyclic systems. The development of novel MCRs involving functionalized pyridines is an active area of research, and the unique combination of functional groups in this compound makes it a candidate for such investigations. scirp.org

Integration into Functional Materials

The incorporation of this compound and its derivatives into larger molecular structures can lead to the development of new materials with specific functions.

Nicotinonitrile derivatives are being explored for their potential in optoelectronic applications due to their electronic properties. researchgate.netmdpi.com The introduction of different substituents on the pyridine ring can tune the electronic and photophysical properties of the resulting molecules. mdpi.com For example, the synthesis of conjugated systems by coupling this compound with other aromatic units could lead to materials with interesting absorption and emission characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) or as nonlinear optical (NLO) materials. researchgate.netnih.govrsc.org Computational studies on related substituted coumarin (B35378) and nitrobenzofurazan derivatives have shown that the nature of the substituents significantly influences their optoelectronic properties. mdpi.comunime.it

The development of pyridine-based polymers is an area of growing interest due to their potential applications in various fields, including materials science and catalysis. researchgate.netlu.se While the direct polymerization of this compound has not been reported, it could potentially serve as a monomer or a precursor to a monomer for the synthesis of functional polymers. For instance, the bromine atom could be a site for cross-coupling polymerization reactions, or the nitrile group could be transformed into a polymerizable group. The incorporation of the polar nicotinonitrile moiety into a polymer backbone could influence the material's properties, such as its thermal stability and solubility. lu.se

The versatile chemistry of this compound allows for its use in the development of various functional materials. For example, derivatives of nicotinonitrile have been investigated as corrosion inhibitors for metals. researchgate.net The nitrogen atom in the pyridine ring and the nitrile group can coordinate to metal surfaces, forming a protective layer. By modifying the substituents on the pyridine ring, the efficiency of corrosion inhibition can be tailored. researchgate.net While specific studies on this compound as a corrosion inhibitor are not available, its structural similarity to effective inhibitors suggests its potential in this application.

Design and Synthesis of Chemical Probes from this compound

The strategic positioning of a bromine atom at the 5-position and a reactive nitrile group makes this compound a versatile scaffold for the development of sophisticated chemical probes. These probes are instrumental in visualizing and dissecting complex biological processes. The design of such probes typically involves the introduction of a reporter group, such as a fluorophore, or a reactive moiety for target engagement, often accomplished through palladium-catalyzed cross-coupling reactions.

Strategic Design of Probes

The core principle behind designing chemical probes from this compound lies in leveraging the reactivity of the C-Br bond. This bond serves as a versatile handle for introducing a wide array of functional groups that can impart specific properties to the final molecule, transforming it into a tool for chemical biology or materials science.

For biological imaging, a common strategy is to couple a fluorescent moiety to the nicotinonitrile core. The choice of fluorophore is critical and depends on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability. The inherent fluorescence of the nicotinonitrile scaffold itself can also be modulated and enhanced through strategic chemical modifications.

Alternatively, for applications in target identification and validation, the bromine atom can be replaced with a pharmacophore known to interact with a specific biological target, such as a kinase. The nitrile group can also be a site for further chemical elaboration, although it is often retained for its electronic properties and potential for hydrogen bonding interactions.

Synthetic Methodologies for Probe Elaboration

The synthesis of chemical probes from this compound predominantly relies on robust and versatile palladium-catalyzed cross-coupling reactions. These reactions offer a high degree of control and functional group tolerance, making them ideal for the late-stage functionalization of complex molecules.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester derivative. beilstein-journals.orgnih.gov This approach is particularly useful for introducing fluorescent aryl groups or other reporter molecules. The general reaction scheme is as follows:

Reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base such as K₂CO₃ or Cs₂CO₃ in a suitable solvent system like dioxane/water.

Sonogashira Coupling: To introduce alkyne functionalities, which can serve as handles for further modification via "click chemistry", the Sonogashira coupling is employed. wikipedia.orglibretexts.orgresearchgate.netrsc.orgresearchgate.net This reaction couples the aryl bromide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.

Typical conditions include a palladium catalyst (e.g., Pd(PPh₃)₄), a copper salt (e.g., CuI), and a base (e.g., triethylamine) in a solvent like THF or DMF. The resulting alkynylated nicotinonitrile can then be readily conjugated to azide-containing molecules, such as fluorescent dyes or biotin (B1667282) tags, using the Huisgen 1,3-dipolar cycloaddition ("click reaction"). rsc.orgmdpi.com

Buchwald-Hartwig Amination: For the introduction of nitrogen-based functionalities, including fluorescent amines or pharmacophores containing amine groups, the Buchwald-Hartwig amination is the method of choice. nih.gov This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine.

This transformation requires a palladium catalyst and a suitable phosphine ligand (e.g., BINAP, XPhos) along with a strong base (e.g., NaOtBu).

Exemplary Synthesis of a Fluorescent Probe

A hypothetical fluorescent probe can be synthesized from this compound by coupling it with a fluorescent boronic acid, for instance, a derivative of coumarin or BODIPY. The following table outlines the key characteristics of such a hypothetical reaction.

| Feature | Description |

| Starting Material | This compound |

| Coupling Partner | Fluorescent Arylboronic Acid (e.g., 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)coumarin) |

| Reaction Type | Suzuki-Miyaura Coupling |

| Catalyst System | Pd(PPh₃)₄ / K₂CO₃ |

| Solvent | 1,4-Dioxane / H₂O |

| Product | 5-(Coumarin-4-yl)-6-methylnicotinonitrile |

| Potential Application | Fluorescent probe for cellular imaging |

Research Findings in Related Systems

While direct examples for this compound are not extensively documented in the context of probe synthesis, research on analogous brominated heterocyclic systems provides strong evidence for the feasibility of these approaches. For instance, various brominated pyridines and azaindoles have been successfully functionalized using palladium-catalyzed cross-coupling reactions to generate potent kinase inhibitors and fluorescent probes. mdpi.comnih.govnih.gov These studies have demonstrated that the introduction of specific aryl or heteroaryl moieties at the position of the bromine atom can significantly modulate the biological activity and photophysical properties of the resulting compounds.

The following table summarizes selected research findings on the functionalization of related brominated heterocycles, which can be extrapolated to the design of probes from this compound.

| Parent Scaffold | Coupling Reaction | Introduced Moiety | Application | Reference |

| 5-Bromo-7-azaindole | Suzuki-Miyaura | Aryl groups | DYRK1A Kinase Inhibitors | mdpi.com |

| Bromobenzene | Buchwald-Hartwig Amination | Heterocyclic Amines | Fluorescent Organic Semiconductors | nih.gov |

| 5-Bromoindole | Sonogashira | Phenylacetylene | Diversification of Natural Products | researchgate.net |

These examples underscore the broad applicability of palladium-catalyzed cross-coupling reactions for the synthesis of functional molecules from brominated heterocyclic precursors. The insights gained from these studies can directly inform the rational design and synthesis of novel chemical probes based on the this compound scaffold for a wide range of applications in advanced organic synthesis and materials science.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The development of efficient and sustainable synthetic routes to functionalized heterocyclic compounds like 5-Bromo-6-methylnicotinonitrile is a primary focus of modern organic chemistry. While traditional methods for the synthesis of nicotinonitriles exist, researchers are continuously exploring novel methodologies to improve yield, reduce reaction times, and enhance substrate scope.

Future synthetic strategies for this compound are likely to move beyond classical multi-step procedures, which often involve harsh reaction conditions and the generation of significant waste. Emerging trends point towards the use of catalytic systems that enable direct C-H functionalization, allowing for the introduction of the bromo, methyl, and cyano groups in a more atom-economical fashion.

One promising approach is the application of transition-metal-catalyzed cross-coupling reactions. For instance, a palladium- or copper-catalyzed cyanation of a suitably substituted bromopyridine precursor could be a key step. Research into more active and stable catalysts, potentially based on earth-abundant metals, is an active area of investigation. Furthermore, the development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, could significantly streamline the synthesis of this compound. thieme-connect.comresearchgate.net

The use of greener reaction media, such as water or bio-based solvents, and energy sources like microwave irradiation or mechanochemistry, are also anticipated to play a crucial role in developing more environmentally friendly synthetic protocols. researchgate.net

Advanced Spectroscopic Techniques for In-situ Monitoring

To optimize synthetic processes and gain deeper insights into reaction mechanisms, the use of advanced spectroscopic techniques for in-situ monitoring is becoming increasingly important. For the synthesis of this compound, techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy, as well as process analytical technology (PAT), could provide real-time information on the concentration of reactants, intermediates, and products. up.ac.za

This data is invaluable for determining reaction kinetics, identifying transient intermediates, and ensuring process safety and reproducibility. For example, monitoring the disappearance of the starting material and the appearance of the product signal can allow for precise determination of the reaction endpoint, preventing over-reaction and the formation of byproducts.

Furthermore, advanced NMR techniques, such as rapid-injection NMR, could be employed to study the initial stages of the reaction and to characterize short-lived species that may be crucial to the reaction mechanism. The coupling of these spectroscopic methods with chemometric analysis can provide a comprehensive understanding of the reaction landscape.

Deepening Mechanistic Understanding

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is fundamental for the rational design of improved synthetic strategies. The electronic properties of the pyridine (B92270) ring are significantly influenced by the presence of the electron-withdrawing bromine atom and nitrile group, and the electron-donating methyl group. nih.gov This substitution pattern affects the regioselectivity of further functionalization reactions.

Computational chemistry, particularly density functional theory (DFT) calculations, can be a powerful tool to elucidate the electronic structure of this compound and to model the transition states of its formation and reactions. scirp.org Such studies can provide insights into the reaction pathways, activation energies, and the role of catalysts, helping to explain experimental observations and to predict the outcome of new reactions. chemrxiv.org

For instance, computational studies could be used to investigate the mechanism of bromination or cyanation of a pyridine precursor, helping to understand the factors that control the observed regioselectivity. nih.gov This deeper mechanistic knowledge is crucial for the development of more selective and efficient synthetic methods.

Integration of Machine Learning and AI in Synthesis Design

Machine learning models can also be trained to predict the outcome of reactions, including yields and potential side products, based on the structure of the reactants and the reaction conditions. This predictive capability can significantly reduce the number of experiments required to optimize a synthetic route, saving time and resources. nih.gov

Furthermore, AI can be integrated with automated synthesis platforms to create "self-driving laboratories" where the entire process of synthesis, analysis, and optimization is performed autonomously. This approach has the potential to accelerate the discovery and development of new molecules based on the this compound scaffold.

Applications in Next-Generation Chemical Technologies

The unique combination of functional groups in this compound makes it a promising candidate for a variety of next-generation chemical technologies. The pyridine core is a common feature in many biologically active compounds and functional materials. researchgate.netnih.gov

The nitrile group can be readily converted into other functional groups, such as amines, carboxylic acids, or tetrazoles, providing access to a wide range of derivatives with diverse properties. The bromine atom serves as a handle for further functionalization through cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other substituents.

Potential future applications for derivatives of this compound include:

Pharmaceuticals: As a scaffold for the development of new therapeutic agents. Nicotinonitrile derivatives have shown a wide range of biological activities. nih.govnih.govresearchgate.net

Agrochemicals: As a building block for novel herbicides, insecticides, and fungicides. youtube.com

Materials Science: For the synthesis of functional materials such as organic light-emitting diodes (OLEDs), sensors, or catalysts. Pyridine-based ligands are widely used in coordination chemistry and catalysis. mdpi.com The emission properties of substituted pyridines are also of interest. nih.gov

Catalysis: As a ligand for transition metal catalysts, potentially influencing their activity and selectivity. mdpi.com

The exploration of these and other applications will be a key focus of future research on this versatile compound.

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| CAS Number | 1256792-16-1 | nih.govarkpharmtech.comsigmaaldrich.com |

| Molecular Formula | C₇H₅BrN₂ | arkpharmtech.com |

| Molecular Weight | 197.03 g/mol | arkpharmtech.com |

| IUPAC Name | 5-Bromo-6-methylpyridine-3-carbonitrile | arkpharmtech.com |

Q & A

Q. Table 1: Comparative Yields Under Different Conditions

| Brominating Agent | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| NBS | Acetonitrile | FeCl₃ | 58 | |

| Br₂ | DCM | None | 42 | |

| NBS | DMF | Pd(OAc)₂ | 55 |

How can this compound be characterized spectroscopically?

Basic Research Question

Methodological Answer:

Critical characterization methods include:

- ¹H NMR : The methyl group at position 6 appears as a singlet at δ 2.4–2.6 ppm, while the pyridine proton at position 4 resonates as a doublet near δ 8.3–8.5 ppm (coupling with H-2) .

- ¹³C NMR : The nitrile carbon is observed at δ 115–120 ppm, and the quaternary carbon (C-5) bonded to bromine appears at δ 130–135 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 213 (M⁺ for C₇H₅BrN₂) with isotopic splitting (¹⁹Br/⁸¹Br) confirm bromine presence .

Q. Table 2: Key Spectroscopic Data

| Technique | Observed Signal | Assignment | Reference |

|---|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.45 (s, 3H) | C6-CH₃ | |

| ¹³C NMR | δ 118.2 (CN) | C3-C≡N | |

| MS | m/z 213/215 (1:1) | [M]⁺ |

What purification strategies are effective for isolating high-purity this compound?

Basic Research Question

Methodological Answer:

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (8:2 to 7:3) to separate brominated byproducts .

- Recrystallization : Ethanol/water (7:3) yields crystals with >98% purity, confirmed by HPLC .

- Distillation : Vacuum sublimation (80°C, 0.1 mmHg) is effective for thermally stable batches .

How can cross-coupling reactions involving this compound be optimized for higher yields?

Advanced Research Question

Methodological Answer:

In Suzuki-Miyaura couplings, optimize:

- Catalyst system : Pd(PPh₃)₄ with K₂CO₃ in toluene/water (3:1) achieves >75% yield .

- Ligand effects : Bulky ligands (e.g., SPhos) mitigate steric hindrance from the methyl group .

- Microwave irradiation : Shortens reaction time (30 min vs. 12 h conventionally) .

Q. Table 3: Cross-Coupling Optimization

| Substrate | Catalyst | Ligand | Yield (%) | Reference |

|---|---|---|---|---|

| Arylboronic acid | Pd(OAc)₂ | SPhos | 78 | |

| Vinylboronate | PdCl₂(dppf) | None | 65 |

How to resolve contradictory data on substitution reactivity at the bromine position?

Advanced Research Question

Methodological Answer:

Contradictions in SNAr (nucleophilic aromatic substitution) reactivity may arise from:

- Solvent effects : Polar aprotic solvents (DMSO) stabilize transition states, enhancing reactivity .

- Steric hindrance : The C6-methyl group reduces accessibility to bromine, slowing kinetics. Computational modeling (DFT) predicts activation barriers .

- Counterion effects : K⁺ in K₂CO₃ improves nucleophilicity of -OH/-SH reagents .

What is the impact of the C6-methyl group on regioselectivity in further functionalization?

Advanced Research Question

Methodological Answer:

The methyl group induces steric and electronic effects:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.